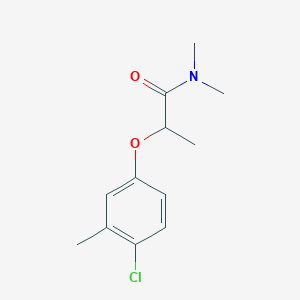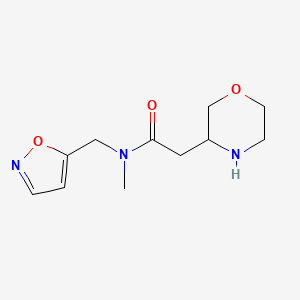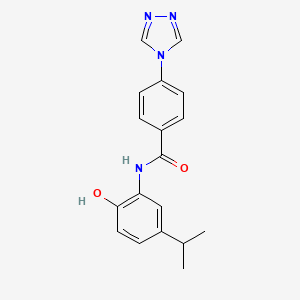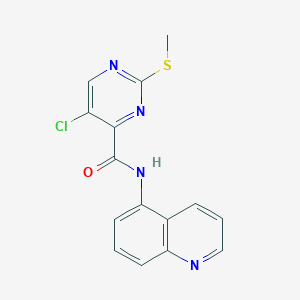![molecular formula C15H11N5S B5407105 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PIMBA, and it has been extensively studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of PIMBA is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. PIMBA has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs. Additionally, PIMBA has been shown to interact with certain receptors, which could be useful in the development of new diagnostic tools.
Biochemical and Physiological Effects
PIMBA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PIMBA can inhibit the growth of cancer cells and induce apoptosis. Additionally, PIMBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. In vivo studies have shown that PIMBA can reduce blood glucose levels in diabetic mice, suggesting its potential use as a therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PIMBA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. Additionally, PIMBA has unique properties that make it useful for various applications. However, there are also limitations to using PIMBA in lab experiments, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of PIMBA. One potential direction is the development of new drugs based on the structure of PIMBA. Additionally, PIMBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
Conclusion
In conclusion, 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound with unique properties and potential applications in various fields. Its synthesis method has been optimized to produce high yields with excellent purity. PIMBA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes. Further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of PIMBA involves the reaction of 3-aminopyridine, benzothiadiazole, and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method has been optimized to produce high yields of PIMBA with excellent purity.
Aplicaciones Científicas De Investigación
PIMBA has been studied extensively for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, PIMBA has been used as a building block for the synthesis of conjugated polymers with unique optical and electronic properties. In medicinal chemistry, PIMBA has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes.
Propiedades
IUPAC Name |
5-[(2-pyridin-3-ylimidazol-1-yl)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-2-12(9-16-5-1)15-17-6-7-20(15)10-11-3-4-13-14(8-11)19-21-18-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJXZKQDGDUJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)
![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)



![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-hydroxybenzamide](/img/structure/B5407056.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)
![5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5407083.png)

![2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
